molecular formula C23H25N3O3 B6127592 5-[(3-acetylphenoxy)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-1H-pyrazole-3-carboxamide

5-[(3-acetylphenoxy)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B6127592
M. Wt: 391.5 g/mol
InChI Key: WTGKQJBTRHBZHA-MBOZVWFJSA-N
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Description

5-[(3-acetylphenoxy)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-acetylphenoxy)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the spirocyclic intermediate: This step involves the cycloaddition reaction to form the spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane] core.

    Attachment of the pyrazole ring: The pyrazole ring is introduced through a condensation reaction with appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may be investigated for its interactions with various biomolecules and potential therapeutic effects.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer advantages.

Industry

Industrially, it could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[(3-acetylphenoxy)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-methoxyphenoxy)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1H-pyrazole-3-carboxamide
  • 5-[(3-chlorophenoxy)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 5-[(3-acetylphenoxy)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1H-pyrazole-3-carboxamide lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[(3-acetylphenoxy)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-14(27)15-3-2-4-19(10-15)29-13-18-11-21(26-25-18)22(28)24-12-16-9-17-5-6-20(16)23(17)7-8-23/h2-6,10-11,16-17,20H,7-9,12-13H2,1H3,(H,24,28)(H,25,26)/t16-,17-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGKQJBTRHBZHA-MBOZVWFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)NCC3CC4C=CC3C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)NC[C@H]3C[C@H]4C=C[C@H]3C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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